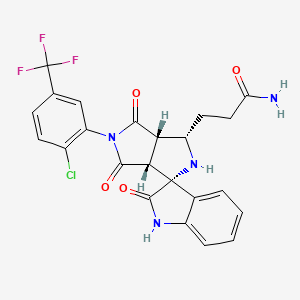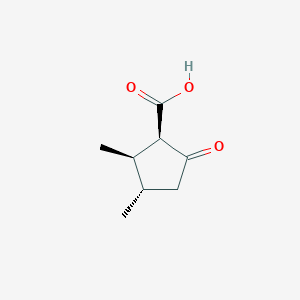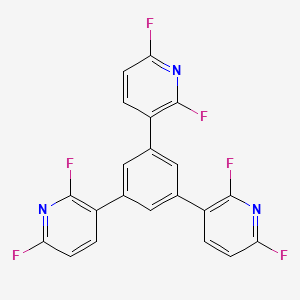![molecular formula C17H38O3Si2 B12629746 Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane CAS No. 921200-37-5](/img/structure/B12629746.png)
Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane is an organosilicon compound characterized by the presence of both ethoxy and trimethylsilyl groups attached to a silane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane typically involves the reaction of an appropriate alkene with a silane reagent under controlled conditions. One common method involves the hydrosilylation of an alkyne with a triethoxysilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. The final product is typically purified through distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halosilanes or aminosilanes.
Applications De Recherche Scientifique
Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane has several applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicone resins and coatings, due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane involves the interaction of its silyl groups with target molecules. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of silicone-based materials and coatings. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxyphenylsilane: Another organosilicon compound with similar applications in organic synthesis and materials science.
Propargyloxytrimethylsilane: Used in similar synthetic applications but differs in its reactivity and functional group compatibility.
Uniqueness
Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane is unique due to its combination of ethoxy and trimethylsilyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties.
Propriétés
Numéro CAS |
921200-37-5 |
|---|---|
Formule moléculaire |
C17H38O3Si2 |
Poids moléculaire |
346.7 g/mol |
Nom IUPAC |
triethoxy(1-trimethylsilyloct-1-en-2-yl)silane |
InChI |
InChI=1S/C17H38O3Si2/c1-8-12-13-14-15-17(16-21(5,6)7)22(18-9-2,19-10-3)20-11-4/h16H,8-15H2,1-7H3 |
Clé InChI |
IDPGMOFQFRDZBB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C[Si](C)(C)C)[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12629681.png)


![3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B12629692.png)
![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)
![2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12629707.png)

![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)

![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)

![Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12629733.png)
![Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12629738.png)
